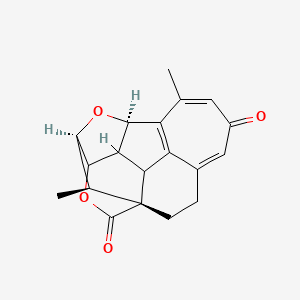

Harringtonolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

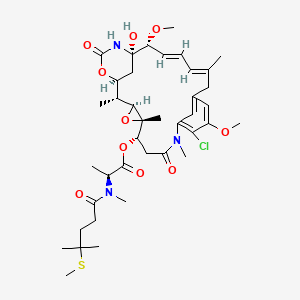

Cephalotaxus harringtonia. It was first identified in 1978 by Buta and coworkers . Harringtonolide belongs to the cephalotane-type diterpenoids and is characterized by a unique cage-like structure that includes a tropone ring, a fused tetracarbocyclic skeleton, a bridged lactone, and a tetrahydrofuran ring . This compound has garnered significant attention due to its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of harringtonolide involves several key transformations, including an intramolecular Diels-Alder reaction and a rhodium-complex-catalyzed intramolecular [3+2] cycloaddition to construct the tetracyclic core . The synthesis begins with the preparation of the starting materials, followed by a series of cyclization and oxidation reactions to form the complex cage-like structure .

Industrial Production Methods: Due to the complexity of its structure, industrial production of this compound is challenging. The compound is typically obtained through semi-synthesis or total synthesis in research laboratories . Advances in biotechnological methods, such as the use of diterpene synthases, have shown promise in improving the yield and efficiency of this compound production .

Análisis De Reacciones Químicas

Types of Reactions: Harringtonolide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Lead tetraacetate is used to oxidize alcohol derivatives of this compound.

Reduction: Reduction reactions often involve the use of hydride donors to convert ketones to alcohols.

Substitution: Bromination reactions using N-bromosuccinimide (NBS) are common for introducing bromine atoms into the molecule.

Major Products: The major products formed from these reactions include brominated derivatives, reduced alcohols, and oxidized ketones .

Aplicaciones Científicas De Investigación

Harringtonolide has a wide range of scientific research applications:

Mecanismo De Acción

Harringtonolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit cancer cell migration by targeting the receptor for activated C kinase 1 (RACK1) and suppressing the epithelial-mesenchymal transition (EMT) process . Additionally, it inhibits the activation of the FAK/Src/STAT3 signaling pathway in cancer cells .

Comparación Con Compuestos Similares

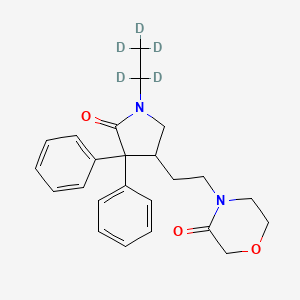

Harringtonolide is unique among cephalotane-type diterpenoids due to its complex cage-like structure and potent biological activities . Similar compounds include:

Cephanolide A: Shares a similar tetracyclic core but differs in its biological activity and structural details.

Hainanolidol: A structural congener of this compound, but biologically inactive.

This compound’s distinct structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Propiedades

Fórmula molecular |

C19H18O4 |

|---|---|

Peso molecular |

310.3 g/mol |

Nombre IUPAC |

(1S,13R,15R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |

InChI |

InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13?,14?,15-,16+,17?,19-/m1/s1 |

Clave InChI |

QNJIIOHVULPMRL-PRCXHXKWSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2C3C4[C@@H](O2)C5=C6C4[C@]1(CCC6=CC(=O)C=C5C)C(=O)O3 |

SMILES canónico |

CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)

![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)

![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)